molecular formula C23H22N4O3 B1193582 Pyrene-PEG2-azide

Pyrene-PEG2-azide

Cat. No.: B1193582
M. Wt: 402.45
InChI Key: CXNRBKHYGKLDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrene-PEG2-azide is a pyrene labeled PEG derivative containing an azide group which enables Click Chemistry labeling with any alkyne-bearing molecules and thus turns any molecule into pyrene-bearing probe. The hydrophilic PEG linker can increase solubility and facilitate attachment to biomolecules in aqueous solutions.

Scientific Research Applications

Electrochemical Applications and Electronic Displays

Pyrene derivatives, including structures like Pyrene-PEG2-azide, have been explored for their electrochemical properties. For instance, pyrene was electrochemically polymerized in specific mixed electrolytes, leading to the formation of oligopyrene with potential applications in organic electronic displays and electroluminescent devices. The oligopyrene films exhibited interesting microstructures, such as spheres and nanosheet networks, and were found to emit strong blue light, indicating their potential use in fabrication technologies (Huang et al., 2003).

Hydrogel-Based Applications

This compound components have been used in the synthesis and manufacturing of multiresponsive polymer hydrogels. These hydrogels leverage the solvophobic preaggregation and photolysis properties of pyrene to create materials with complex optical and mechanical responses. Such materials could be used in transient photolithography processes and have implications in the development of soft materials for various applications (Rasch & Göstl, 2021).

Biomedical Imaging Applications

The integration of this compound into certain molecular structures has led to the development of water-dispersible emitters suitable for bioimaging. For instance, a pyrene-based water-dispersible orange emitter was synthesized and demonstrated significant potential for one- and two-photon fluorescence cellular imaging. Such emitters could be internalized by cells to exhibit bright fluorescence, indicating their potential in biomedical imaging and related applications (Wang et al., 2012).

Polymer and Nanomaterial Functionalization

This compound derivatives can interact with carbon-based materials like graphite or carbon nanotubes through π-π interactions. This property has been harnessed to functionalize the surfaces of these materials with organic moieties. Direct measurements of the interaction between pyrene and graphite in aqueous media, for instance, have been conducted, providing insights into the possibilities of using these interactions for surface functionalization and the development of hybrid materials (Zhang et al., 2007).

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.45

IUPAC Name

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pyrene-1-carboxamide

InChI

InChI=1S/C23H22N4O3/c24-27-26-11-13-30-15-14-29-12-10-25-23(28)20-9-7-18-5-4-16-2-1-3-17-6-8-19(20)22(18)21(16)17/h1-9H,10-15H2,(H,25,28)

InChI Key

CXNRBKHYGKLDHH-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCN=[N+]=[N-]

Appearance

Solid powder

Purity

>96% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pyrene-PEG2-azide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrene-PEG2-azide
Reactant of Route 2
Reactant of Route 2
Pyrene-PEG2-azide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Pyrene-PEG2-azide
Reactant of Route 4
Reactant of Route 4
Pyrene-PEG2-azide
Reactant of Route 5
Reactant of Route 5
Pyrene-PEG2-azide
Reactant of Route 6
Reactant of Route 6
Pyrene-PEG2-azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.